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3-(Pyridin-3-yl)acrylic acid

Cat. No.: B7809185
M. Wt: 149.15 g/mol
InChI Key: VUVORVXMOLQFMO-UHFFFAOYSA-N
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Description

Fundamental Role as a Versatile Organic Building Block in Synthetic Chemistry

At its core, 3-(Pyridin-3-yl)acrylic acid is a highly valued building block in the world of organic synthesis. guidechem.com Its bifunctional nature, possessing both a basic pyridine (B92270) nitrogen and an acidic carboxylic acid group, allows it to participate in a wide array of chemical transformations. chemicalbook.com This dual reactivity makes it an ideal starting material or intermediate for the construction of more complex molecules. lookchem.com

Chemists utilize this compound in the synthesis of various heterocyclic derivatives, such as 1,3,4-oxadiazoles and acrylohydrazides. Furthermore, it serves as a crucial precursor in the preparation of aminomethyl benzimidazoles and aminopyridines, classes of compounds that are actively investigated for their potential biological activities. chemicalbook.com The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, is a widely reported and efficient method for its synthesis, typically involving the reaction of 3-pyridinecarbaldehyde with malonic acid.

Interdisciplinary Importance in Coordination Chemistry and Advanced Materials Science

The influence of this compound extends far beyond traditional organic synthesis, playing a pivotal role in the development of novel materials. In the realm of coordination chemistry, it functions as a versatile ligand, capable of binding to metal ions through both its pyridine nitrogen and the carboxylate group of the acrylic acid moiety. chemicalbook.com This ability to act as a bifunctional ligand with both hard and soft coordination sites makes it particularly adept at constructing heterometallic coordination polymers. chemicalbook.com These materials are of significant interest for their unique thermal and magnetic properties.

The applications of this compound in materials science are expanding rapidly. A notable example is its use in the fabrication of conductive polymer membranes. When combined with multi-walled carbon nanotubes, it forms a composite material that has demonstrated the ability to act as an electrochemical sensor for the simultaneous detection of catechol and hydroquinone (B1673460) in water samples. mdpi.com This highlights its potential in environmental monitoring and analytical chemistry.

Positioning within Contemporary Pyridine-Containing Compound Research Paradigms

Pyridine and its derivatives are a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. guidechem.comlookchem.commdpi.com Within this broad landscape, this compound holds a distinct and important position. Its structural isomer, 3-(pyridin-4-yl)acrylic acid, is also a valuable ligand in the construction of coordination compounds due to its multiple coordination sites and its capacity to act as both a hydrogen-bond donor and acceptor. nih.gov Research into the crystal structure of these pyridylacrylic acids reveals how their specific isomeric forms and the resulting intermolecular interactions, such as hydrogen bonding and π–π stacking, dictate their supramolecular assemblies and, consequently, their material properties. nih.goviucr.org

The study of such pyridine-containing compounds is driven by the desire to create new functional materials and molecules with tailored properties. The unique electronic and structural features of the pyridine ring, when combined with other functional groups like acrylic acid, provide a rich platform for innovation. As researchers continue to explore the synthesis and application of these compounds, the significance of versatile building blocks like this compound is set to grow even further.

Compound Information

Compound Name
This compound
3-Pyridinecarbaldehyde
Malonic acid
Aminomethyl benzimidazoles
Aminopyridines
1,3,4-Oxadiazoles
Acrylohydrazides
Catechol
Hydroquinone
3-(pyridin-4-yl)acrylic acid

Chemical Properties of this compound

PropertyValue
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Melting Point232-235 °C
Density~1.25 g/cm³
AppearanceWhite crystalline solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B7809185 3-(Pyridin-3-yl)acrylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVORVXMOLQFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862557
Record name 3-(Pyridin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-74-5
Record name 3-(3-Pyridinyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies and Mechanistic Development for 3 Pyridin 3 Yl Acrylic Acid

Optimization and Mechanistic Elucidation of Knoevenagel Condensation Pathways

The Knoevenagel condensation is the most prevalent and well-established method for synthesizing 3-(Pyridin-3-yl)acrylic acid. This reaction involves the nucleophilic addition of an active hydrogen compound, typically malonic acid, to the carbonyl group of 3-pyridinecarbaldehyde, followed by dehydration and decarboxylation. wikipedia.org The general mechanism proceeds through three key steps: the formation of a resonance-stabilized enolate from malonic acid, the nucleophilic addition of this enolate to the aldehyde, and subsequent elimination of water and carbon dioxide to yield the α,β-unsaturated product. alfa-chemistry.com

The efficiency and outcome of the Knoevenagel condensation are highly dependent on the choice of catalyst and solvent. Weakly basic amines are typically employed as catalysts to facilitate the deprotonation of the active methylene (B1212753) compound without inducing self-condensation of the aldehyde. wikipedia.org

The traditional and most common catalytic system utilizes a combination of pyridine (B92270) and piperidine (B6355638). In this system, pyridine often serves as the solvent, while a catalytic amount of the stronger base, piperidine, is used to generate the enolate. ias.ac.inresearchgate.net However, recognizing the environmental and health concerns associated with pyridine, researchers have explored alternative systems. asianpubs.org Studies have investigated replacing pyridine as a solvent with more benign options such as water, ethanol, or ethyl acetate, and even performing the reaction under solvent-free conditions. tue.nl Furthermore, environmentally benign catalysts like amino acids (e.g., glycine, lysine) have been shown to be effective alternatives to piperidine. asianpubs.org The use of ionic liquids has also been explored as a recyclable "green" medium and catalyst system for Knoevenagel condensations. organic-chemistry.orgtandfonline.com

Table 1: Influence of Catalytic and Solvent Systems on Knoevenagel Condensation This is an interactive table. Click on the headers to sort the data.

Catalyst System Solvent Key Advantages/Characteristics
Piperidine/Pyridine Pyridine Traditional, well-established method with high yields. wikipedia.org
Piperidine Ethanol/Water Avoids large quantities of pyridine, facilitating easier work-up.
Piperidine Solvent-Free Reduces solvent waste, can lead to faster reaction times. tue.nl
Amino Acids (e.g., Glycine) N/A (Solvent-Free) Environmentally benign catalyst, avoids hazardous organic bases. asianpubs.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Yields under optimized Knoevenagel conditions are typically high, often ranging from 85% to over 97%. nih.gov Several factors can be fine-tuned to enhance reaction efficiency.

Temperature control is a critical parameter. The reaction is commonly performed under reflux, with temperatures around 80°C being effective for promoting the necessary dehydration and decarboxylation steps while minimizing side reactions. Higher temperatures have been noted to potentially decrease yields. ias.ac.in The molar ratios of the reactants and catalysts also play a significant role. An excess of malonic acid is often used to ensure the complete conversion of the aldehyde. For the classic piperidine/pyridine system, a 1:1 molar ratio of the basic catalysts has been suggested to enhance reaction kinetics. A typical laboratory procedure involves refluxing 3-pyridinecarbaldehyde and malonic acid in pyridine with a catalytic amount of piperidine for several hours. nih.gov The product is then isolated by cooling the mixture and acidifying it with an acid like HCl to induce precipitation. nih.goviucr.org

Table 2: Key Parameters for Yield Enhancement in Knoevenagel Condensation This is an interactive table. Click on the headers to sort the data.

Parameter Optimized Condition Rationale / Effect on Yield
Temperature Reflux (~80°C) Ensures efficient dehydration; higher temperatures can risk side reactions and lower yields. ias.ac.in
Reagent Ratio Excess Malonic Acid Drives the reaction towards complete consumption of the aldehyde.
Catalyst Ratio 1:1 Pyridine to Piperidine Enhances reaction kinetics in the traditional catalytic system.

Exploration of Alternative Synthetic Routes and Novel Catalytic Approaches

While the Knoevenagel condensation remains the dominant synthetic route, the principles of modern organic synthesis encourage the exploration of novel catalytic approaches. Research into related compounds suggests potential alternative pathways. For instance, an "Esterification-Hydrolysis Sequential Route" has been described for a similar substituted acrylic acid, involving the formation of an ethyl ester, followed by catalytic hydrogenation and subsequent saponification to yield the free acid.

More advanced catalytic methods are also being developed for the functionalization of pyridine rings. One such example is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples arylboronic acids with pyridine derivatives to create 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn While this specific reaction produces a different scaffold, it highlights the potential of transition-metal catalysis to forge new carbon-carbon bonds at the pyridine core, which could inspire novel disconnections for the synthesis of this compound or its precursors.

Sustainable Synthesis Considerations and Green Chemistry Principles in Production

The production of this compound can be significantly improved by applying the principles of green chemistry. yale.eduacs.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bdu.ac.inmsu.edu

Another key principle is maximizing atom economy, which measures how many atoms from the reactants are incorporated into the final product. acs.org The Doebner modification of the Knoevenagel condensation, which involves the loss of CO2 and H2O, has an inherently imperfect atom economy. wikipedia.org While challenging to overcome in this specific reaction, it remains a consideration for the development of future synthetic routes.

Designing for energy efficiency is also crucial. yale.edu Methods that allow the reaction to proceed at lower temperatures or under solvent-free conditions can reduce the energy required for heating and refluxing. ias.ac.intue.nl Finally, the long-term sustainability of chemical production relies on the use of renewable feedstocks. acs.org While the precursors for this compound are currently derived from petrochemicals, broader research into producing commodity chemicals like acrylic acid from bio-based sources such as glycerol (B35011) or lactic acid points towards a more sustainable future for this entire class of compounds. azom.comrsc.orgresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 3 Pyridin 3 Yl Acrylic Acid

Decarboxylation Reactions: Pathways and Synthetic Applications

Decarboxylation of 3-(pyridin-3-yl)acrylic acid involves the removal of the carboxyl group as carbon dioxide, a transformation that can be initiated through various methods, including metal catalysis. This reaction is synthetically valuable as it allows the acrylic acid moiety to function as a temporary activating group, which is ultimately removed in a traceless manner.

Metal-Catalyzed Decarboxylative Couplings

Metal-catalyzed reactions provide an efficient pathway for the decarboxylation of α,β-unsaturated carboxylic acids like this compound, coupling them with other molecules to form more complex products. A notable example is the Rhodium(III)-catalyzed decarboxylative coupling with α,β-unsaturated O-pivaloyl oximes. nih.gov In this process, the acrylic acid, which can bear a heteroaryl substituent like a pyridine (B92270) ring, couples with the oxime ester to generate substituted pyridines. nih.gov

The reaction proceeds through a mechanism where the rhodium catalyst facilitates C-H activation, migratory insertion, and C-N bond formation. nih.gov The addition of a silver salt, such as silver p-toluenesulfonate (AgOTs), is crucial for achieving full conversion and preventing the formation of non-decarboxylated side products. nih.gov This methodology highlights how the carboxyl group activates the molecule for the coupling reaction before being eliminated. nih.gov

Catalyst SystemCoupling PartnerProduct TypeKey Features
[RhCpCF3Cl2]2 / AgOTsα,β-Unsaturated O-pivaloyl oximes5-Substituted PyridinesHigh regioselectivity; Carboxylic acid acts as a traceless activator. nih.gov

Role as a Traceless Activating Group in Pyridine Annulation

In certain synthetic strategies, the carboxylic acid group of this compound serves as a "traceless activating group." This means the group is essential for a key bond-forming step but is subsequently removed, leaving no trace of its presence in the final product structure. acs.orgnih.gov

In the rhodium-catalyzed synthesis of 5-substituted pyridines, the carboxylate of the acrylic acid derivative directs the reaction and facilitates the formation of a key rhodacyclic intermediate. nih.gov Following the crucial C-N bond formation and cyclization (annulation) steps, the carboxyl group is eliminated as CO2. nih.gov This approach is powerful because it allows for the construction of substituted pyridine rings with complete regioselectivity, a significant challenge in traditional multi-component synthesis methods. nih.govacs.org The carboxylic acid's role is purely strategic, enabling a specific reaction pathway that would otherwise be inaccessible or lack selectivity. acs.org

Esterification and Amidation Derivatizations

The carboxylic acid functional group in this compound can be readily converted into ester and amide derivatives through standard organic synthesis methods. These derivatizations are fundamental for modifying the compound's physical and chemical properties.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction is often performed at elevated temperatures (70-180°C), and the water produced as a byproduct is removed to drive the equilibrium towards the ester product. google.comgoogleapis.com

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. Direct reaction is often inefficient due to acid-base chemistry. fishersci.co.uk Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine in the presence of a base like pyridine. fishersci.co.uk Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct formation of the amide bond. fishersci.co.uk

ReactionReagentsTypical ConditionsProduct
EsterificationAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H2SO4)Heat (70-180°C), Removal of water. google.com3-(Pyridin-3-yl)acrylate Ester
Amidation (via Acyl Chloride)1. SOCl2 or (COCl)2 2. Amine (e.g., Diethylamine), Base (e.g., Pyridine)Step 1: Aprotic solvent. Step 2: Room temperature. fishersci.co.ukN-substituted 3-(Pyridin-3-yl)acrylamide
Amidation (Direct Coupling)Amine, Coupling Agent (e.g., DCC, EDC)Aprotic solvent (e.g., DMF, DCM). fishersci.co.ukN-substituted 3-(Pyridin-3-yl)acrylamide

Electropolymerization Processes and Film Formation Mechanisms

This compound can undergo electropolymerization to form a conductive polymer film, poly(trans-3-(3-pyridyl)acrylic acid) (PPAA), on an electrode surface. mdpi.com This process is achieved using electrochemical techniques, typically cyclic voltammetry. mdpi.com

The film formation is carried out in a solution, such as a phosphate-buffered saline (PBS) solution, containing the this compound monomer. mdpi.com The working electrode, for instance, a glassy carbon electrode (GCE), is subjected to a sweeping potential between a set range (e.g., -1.2 V to +2.2 V) for a number of cycles. mdpi.com

The mechanism of electropolymerization generally involves the oxidation of the monomer at the electrode surface to form radical cations. rsc.org These reactive species then couple with each other, initiating a polymerization chain reaction. The growing polymer chain, which is insoluble in the solution, deposits onto the electrode surface, forming a thin, adherent film. rsc.org The process can be combined with other materials, such as multi-walled carbon nanotubes (MWCNTs), to create composite films with enhanced properties. mdpi.com

Regioselective Functionalization Strategies at the Pyridine Moiety

While the acrylic acid portion of the molecule undergoes the reactions described above, the pyridine ring itself is also a site for potential chemical modification. Achieving regioselectivity—the ability to functionalize a specific position on the ring (C2, C4, C5, or C6)—is a key challenge in pyridine chemistry. nih.gov

For a 3-substituted pyridine like this compound, direct C-H functionalization is complex. The nitrogen atom strongly influences the ring's electronics, making the C2 and C6 positions susceptible to nucleophilic attack and the C3 and C5 positions prone to electrophilic attack. However, direct electrophilic substitution often requires harsh conditions.

Modern strategies to achieve regioselective functionalization include:

Directed Metalation: While the nitrogen atom typically directs functionalization to the C2 position, the presence of other directing groups can alter this selectivity. nih.gov

Dearomatization/Rearomatization: This strategy involves temporarily breaking the aromaticity of the pyridine ring to create a more reactive intermediate, such as a dihydropyridine. researchgate.net This intermediate can then undergo selective functionalization at positions that are typically unreactive (e.g., C3 or C4) before the aromaticity is restored in a final oxidation step. researchgate.net

Pyridyne Intermediates: Starting from a suitably substituted precursor like a 3-chloropyridine, a highly reactive 3,4-pyridyne intermediate can be generated. This intermediate can then be trapped by various nucleophiles to achieve difunctionalization at the C3 and C4 positions. rsc.org

These advanced methods provide pathways to selectively modify the pyridine core of the molecule, allowing for the synthesis of a diverse range of derivatives.

Coordination Chemistry of 3 Pyridin 3 Yl Acrylic Acid As a Bifunctional Ligand

Complexation Behavior with d-Block and f-Block Metal Ions

The dual nature of the 3-Pya ligand, possessing both a pyridine (B92270) nitrogen atom and a carboxylate group, allows it to form stable complexes with both d-block transition metals and f-block lanthanide and actinide ions. The geometry of the ligand, particularly the relative positions of the nitrogen and carboxylate donors, enables it to act as a versatile linker, bridging metal centers in various coordination modes.

The coordination behavior of 3-Pya can be effectively understood through the lens of Pearson's Hard and Soft Acid-Base (HSAB) theory. The ligand presents two types of coordination sites: the carboxylate group, which is a hard base due to the high electronegativity of the oxygen donor atoms, and the pyridine nitrogen atom, which is considered a borderline or intermediate base. wikipedia.org

This differentiation in hardness allows for selective coordination with metal ions based on their own acid character:

Hard Acids: f-block ions, such as the trivalent lanthanides (Ln³⁺), are classic hard acids. They preferentially coordinate with the hard oxygen atoms of the carboxylate group.

Soft Acids: d-block metals in low oxidation states, like Cu(I), are soft acids. They would be expected to show a preference for softer donor atoms.

Borderline Acids: Many divalent first-row transition metal ions, such as Co(II), Ni(II), and Zn(II), are borderline acids and can coordinate effectively with both the hard carboxylate oxygen and the borderline pyridine nitrogen. nih.gov

This selective affinity is crucial in the design of heterometallic systems. For instance, in frameworks containing both a hard lanthanide ion and a softer d-block metal, the 3-Pya ligand can bridge the two different metal centers by coordinating the carboxylate group to the lanthanide and the pyridine nitrogen to the d-block metal. nih.gov

The stoichiometry of complexes formed with 3-Pya depends on factors such as the metal-to-ligand ratio in the reaction mixture, the coordination number and preferred geometry of the metal ion, and the pH of the solution, which dictates the deprotonation state of the carboxylic acid group. While the stoichiometry within solid-state coordination polymers is determined through techniques like single-crystal X-ray diffraction, quantitative data on the solution-state equilibria, such as metal-ligand stability constants, are not widely reported in the literature for 3-Pya.

Design and Synthesis of Homometallic and Heterometallic Coordination Polymers

The bifunctional nature of 3-Pya makes it an excellent building block for the synthesis of both homometallic and heterometallic coordination polymers. The synthetic approach, typically involving solvothermal or hydrothermal methods, allows for the crystallization of extended network structures.

Homometallic Coordination Polymers: In these systems, a single type of metal ion is linked by the 3-Pya ligand. A variety of d-block metals have been used to create such polymers. For example, reactions involving divalent transition metals like Ni(II), Co(II), and Fe(II) with pyridine-carboxylate ligands often yield 1D, 2D, or 3D structures. nih.govrsc.orgmdpi.com The final architecture is influenced by the coordination preference of the metal ion (e.g., octahedral vs. tetrahedral) and the presence of solvent molecules that can also coordinate to the metal center. rsc.org

Heterometallic Coordination Polymers: The distinct hard and soft coordination sites of 3-Pya have been exploited to construct heterometallic frameworks containing both d-block and f-block metals. The first reported use of 3-Pya in 3d-4f coordination chemistry resulted in a series of copper(I)–lanthanide(III) heterometallic metal-organic frameworks. nih.gov In these structures, the hard lanthanide ions are bridged by the hard carboxylate groups, while the softer Cu(I) ions are coordinated by the pyridine nitrogen atoms and halide anions. The diversity of the resulting products demonstrates that reaction conditions such as the choice of anion (Cl⁻, Br⁻, I⁻), pH, and temperature have significant effects on the final structure and topology. nih.gov

Table 1: Structural Features of Heterometallic Cu(I)-Ln(III) Frameworks with 3-(Pyridin-3-yl)acrylic acid nih.gov
Compound TypeMetal IonsInorganic MotifsLanthanide-Organic MotifDimensionality & Topology
Type IDy(III), Cu(I)[Cu₆Cl₆] ladder-like clusters1D zigzag Dy-organic chains2D binodal (5, 6)-connected
Type IIDy(III), Cu(I)[Cu₂Br₂] / [Cu₂I₂] clustersDinuclear [Dy₂O₂] subunits3D binodal (4, 6)-connected
Type IIILn(III), Cu(I)Cu-inorganic motifsLn-organic motifs3D (3, 3, 4, 4, 6)-connected
Type IVLn(III), Cu(I)Cu₂Br₂ chains2D Ln-organic layers3D 5-nodal (3, 3, 4, 4, 8)-connected

Structure-Property Relationships in Coordination Compounds for Specific Attributes

The arrangement of metal ions and organic linkers in the crystal lattice dictates the material's bulk properties. The study of structure-property relationships is key to designing functional materials.

Thermal Response: Thermogravimetric analysis (TGA) of coordination polymers based on 3-Pya and similar ligands typically shows a multi-step decomposition process. The first weight loss often corresponds to the removal of guest or coordinated solvent molecules. The main organic framework then remains stable up to higher temperatures (often >300 °C) before undergoing decomposition. rsc.org The high thermal stability is a desirable feature for many applications.

Magnetic Response: The magnetic properties of these coordination compounds are highly dependent on the choice of metal ion and the way the ligands mediate interactions between them.

d-Block Systems: For paramagnetic d-block metal ions like Mn(II), Fe(II), Co(II), and Ni(II), the 3-Pya ligand can facilitate magnetic exchange interactions. Depending on the bond angles and distances of the bridging pathway, these interactions can be either ferromagnetic or antiferromagnetic. rsc.orgrsc.org

f-Block Systems: Lanthanide ions like Dy(III) are of particular interest for their potential as single-ion magnets (SIMs), which exhibit slow magnetic relaxation. mdpi.commdpi.com The coordination environment provided by the 3-Pya ligand significantly influences the magnetic anisotropy of the lanthanide ion, which is a critical factor for observing SIM behavior. Magnetic susceptibility measurements often reveal weak antiferromagnetic interactions at low temperatures in these systems. mdpi.com

Optical Response: Coordination polymers of 3-Pya, especially those containing lanthanide ions, can exhibit interesting photoluminescent properties. The organic ligand can act as an "antenna," absorbing ultraviolet light and transferring the energy to the f-block metal center, which then emits light at its characteristic, sharp wavelengths (e.g., red for Eu³⁺, green for Tb³⁺). rsc.orgchemistryviews.org This ligand-sensitized luminescence is a key feature of many lanthanide complexes. mdpi.com The efficiency of this energy transfer and the resulting luminescence quantum yield are highly dependent on the structure of the complex. rsc.org Furthermore, coordination polymers with porous structures can be used for luminescence-based sensing, where the emission is quenched or enhanced upon interaction with specific analytes like nitroaromatics or metal ions. rsc.org

Ligand Modification and Its Impact on Coordination Network Architectures

The structure of a coordination polymer can be systematically tuned by modifying the organic ligand. This approach, known as ligand engineering, is a powerful tool for creating materials with desired topologies and properties. For 3-Pya, modifications can be made at several positions:

Substitution on the Pyridine Ring: Introducing functional groups (e.g., methyl, halide, cyano) onto the pyridine ring can alter its electronic properties and steric profile. rsc.org These changes can influence the ligand's coordination vector and lead to different network topologies. For example, a bulky substituent might hinder the formation of certain dense structures while favoring more open or lower-dimensional ones.

Modification of the Acrylic Acid Backbone: Altering the length or flexibility of the linker between the pyridine ring and the carboxylate group can have a profound impact on the resulting framework. Increasing the spacer length can lead to the formation of larger pores or interpenetrated networks.

Use of Ancillary Ligands: The final architecture is also heavily influenced by the presence of other ligands in the coordination sphere. The addition of neutral N-donor co-ligands (e.g., 4,4'-bipyridine, 1,10-phenanthroline) can act as pillars or spacers, connecting lower-dimensional motifs (like 1D chains or 2D layers) into higher-dimensional structures. rsc.org The choice of these ancillary ligands provides another layer of control over the final network topology and its properties.

This strategic approach of ligand modification and the use of co-ligands allows for a high degree of control over the crystal engineering of coordination polymers, enabling the targeted synthesis of materials with specific structural features and functions.

Supramolecular Chemistry and Solid State Structural Investigations of 3 Pyridin 3 Yl Acrylic Acid

Analysis of Intermolecular Hydrogen Bonding Networks

Detailed quantitative analysis of intermolecular hydrogen bonding networks, including the generation of data tables for specific bond lengths and angles, requires precise atomic coordinates from single-crystal X-ray diffraction studies. Despite extensive searches for the crystal structure of 3-(pyridin-3-yl)acrylic acid, specific crystallographic data was not available in the referenced materials. Therefore, the following sections describe the types of interactions that are anticipated based on the molecule's functional groups and analysis of closely related structures.

Role of π–π Stacking Interactions in Crystal Packing

The planar, electron-deficient pyridine (B92270) ring and the conjugated acrylic acid system in this compound make it a prime candidate for engaging in π–π stacking interactions. These non-covalent forces, arising from the overlap of π-orbitals between adjacent aromatic rings, are crucial in organizing the molecules in the solid state, particularly in directions orthogonal to the primary hydrogen-bonded chains.

The specific geometry of these interactions (e.g., face-to-face, offset/slipped-stack, or edge-to-face) and the quantitative parameters, such as the centroid-to-centroid distance between stacked rings, are dependent on the precise crystal packing, for which data is not available. However, in related aromatic compounds, these interactions are known to be significant, often with distances between 3.3 and 3.8 Å, and they work in concert with hydrogen bonds to achieve a dense and stable crystalline arrangement. mdpi.com

Influence of Geometric Isomerism (E/Z configurations) on Supramolecular Assembly

The (E)-isomer, with the pyridine ring and carboxylic acid group on opposite sides of the double bond, typically results in a more linear, elongated, and often nearly planar molecular conformation. iucr.org This shape is generally more conducive to efficient crystal packing, allowing for the formation of well-defined hydrogen-bonded chains and π–π stacks.

Conversely, the (Z)-isomer would have a more bent or "kinked" shape. This steric hindrance can disrupt or alter the formation of the simple, linear hydrogen-bonded chains observed in (E)-isomers. The supramolecular assembly of the (Z)-isomer might be frustrated or lead to entirely different, potentially more complex, packing motifs and synthons to accommodate its shape. This fundamental difference in molecular geometry directly influences which intermolecular interactions are possible and how they direct the crystal packing, ultimately affecting physical properties like melting point, solubility, and solid-state reactivity.

Solid-State Reactivity, including [2+2] Photochemical Cycloadditions of Derivatives

The acrylic double bond in this compound makes it a candidate for solid-state photochemical reactions, most notably the [2+2] photodimerization to form a cyclobutane ring. This type of reaction is highly dependent on the crystal packing, a principle known as topochemical control. For a [2+2] cycloaddition to occur in the solid state, Schmidt's topochemical postulates require that the reacting double bonds of adjacent molecules be parallel and separated by a distance of less than approximately 4.2 Å.

The supramolecular interactions discussed in the previous sections—hydrogen bonding and π–π stacking—are directly responsible for pre-organizing the molecules within the crystal lattice. This pre-organization dictates whether the olefinic bonds are suitably aligned for photoreaction upon irradiation with UV light. By controlling the crystal packing through crystal engineering techniques (e.g., forming salts or co-crystals), it is possible to direct the stereochemical outcome of the reaction. cam.ac.uk For example, different packing arrangements can lead selectively to head-to-head or head-to-tail cyclobutane isomers. cam.ac.uk The study of such reactions in pyridyl acrylic acid derivatives is significant for the synthesis of complex cyclobutane-containing molecules with specific stereochemistry, a task that is often challenging to achieve through solution-phase chemistry. cam.ac.uk

Advanced Materials Science Applications Derived from 3 Pyridin 3 Yl Acrylic Acid

Fabrication of Functional Conductive Polymer Membranes for Electrochemical Sensing

The unique molecular structure of 3-(Pyridin-3-yl)acrylic acid, featuring both a vinyl group for polymerization and a pyridine (B92270) ring for coordination and electrochemical activity, makes it a valuable precursor for developing functional conductive polymer membranes. These membranes are particularly promising for applications in electrochemical sensing. The electropolymerization of this compound onto an electrode surface creates a stable and electroactive film, Poly(trans-3-(3-pyridyl)acrylic acid) (PPAA), which can facilitate electron transfer and exhibit catalytic properties towards specific analytes. researchgate.netmdpi.comnih.gov

The fabrication process typically involves the electrochemical polymerization of the monomer onto a conductive substrate, such as a glassy carbon electrode (GCE). mdpi.com This method allows for precise control over the thickness and morphology of the resulting polymer film. The resulting PPAA membrane possesses inherent electrocatalytic capabilities, which can be further enhanced through strategic integration with other advanced materials. researchgate.netnih.gov

Detection of Specific Analytes (e.g., Catechol, Hydroquinone)

Functional polymer membranes derived from this compound have demonstrated significant efficacy in the simultaneous electrochemical detection of dihydroxybenzene isomers, such as catechol (CC) and hydroquinone (B1673460) (HQ). researchgate.netmdpi.com These compounds are important environmental pollutants, and their structural similarity makes their simultaneous determination a challenge. electrochemsci.org

A conductive polymer membrane of Poly(trans-3-(3-pyridyl)acrylic acid) integrated with multi-walled carbon nanotubes (PPAA-MWCNTs) has been successfully used for this purpose. mdpi.com Cyclic voltammetry and differential pulse voltammetry (DPV) are the primary techniques employed for detection. mdpi.commdpi.com The PPAA-MWCNTs modified electrode shows a distinct electrocatalytic effect on both catechol and hydroquinone, resulting in well-defined and separated oxidation peaks, which is crucial for simultaneous detection. researchgate.netnih.gov

Research has shown that under optimal conditions, these sensors exhibit a linear response to increasing concentrations of both catechol and hydroquinone. mdpi.com The performance of such an electrochemical sensor is detailed in the table below.

AnalyteLinear Range (mol/L)Limit of Detection (mol/L)
Catechol (CC)1.0 × 10⁻⁶ – 1.0 × 10⁻⁴3.17 × 10⁻⁷
Hydroquinone (HQ)1.0 × 10⁻⁶ – 1.0 × 10⁻⁴2.03 × 10⁻⁷
Data derived from studies on PPAA-MWCNTs modified electrodes. mdpi.com

Furthermore, these sensors have been successfully applied to the analysis of real water samples, demonstrating robust recovery rates and confirming their potential for practical environmental monitoring. researchgate.netmdpi.com

AnalyteSampleRecovery Rate (%)
Catechol (CC)Water Sample 195.2
Catechol (CC)Water Sample 298.5
Hydroquinone (HQ)Water Sample 197.0
Hydroquinone (HQ)Water Sample 297.3
Recovery rates for CC and HQ in real water samples using a PPAA-MWCNTs based sensor. mdpi.com

Integration with Nanomaterials (e.g., Carbon Nanotubes)

The performance of PPAA-based electrochemical sensors can be significantly amplified by integrating nanomaterials like multi-walled carbon nanotubes (MWCNTs). researchgate.netnih.gov MWCNTs are known for their large surface area, excellent electrical conductivity, and chemical stability, which make them ideal for enhancing the sensitivity and catalytic activity of electrochemical sensors. mdpi.comrsc.org

In a typical fabrication process, carboxylated MWCNTs are first cast onto a glassy carbon electrode surface. researchgate.netmdpi.com Subsequently, this compound is electropolymerized onto the MWCNT-modified surface, creating a PPAA-MWCNTs composite membrane. mdpi.comnih.gov This composite material leverages the synergistic effects of both components: the MWCNTs provide a high-surface-area conductive scaffold, while the PPAA film offers the specific electrocatalytic activity towards the target analytes. researchgate.netnih.gov This synergistic interaction is crucial for the enhanced electrochemical response observed in the detection of catechol and hydroquinone. researchgate.net The resulting modified electrode demonstrates good reproducibility and long-term stability, essential characteristics for a reliable sensor. mdpi.com

Polymerization Studies for Novel Macromolecular Architectures

The polymerization of this compound and its derivatives is a key area of research for creating novel polymers with tailored properties and functions. The presence of the pyridine ring and the acrylic acid group allows for a variety of polymerization techniques and subsequent modifications to produce advanced macromolecular architectures.

Synthesis of Poly(trans-3-(3-pyridyl)acrylic acid)

Poly(trans-3-(3-pyridyl)acrylic acid) (PPAA) is commonly synthesized via electrochemical polymerization. mdpi.com This technique involves applying an electrical potential to an electrode immersed in a solution containing the trans-3-(3-pyridyl)acrylic acid monomer. This process initiates polymerization directly on the electrode surface, resulting in the formation of a thin, adherent conductive polymer film. mdpi.comnih.gov The resulting PPAA film is noted for its stability and strong electrocatalytic properties, which are foundational to its use in sensing applications. mdpi.com

Development of Pyridine-Grafted Copolymers for Specialized Functions

The development of copolymers incorporating pyridine moieties is a strategy to create materials with specialized functions, such as enhanced fluorescence and antimicrobial properties. mdpi.comnih.gov One approach involves the copolymerization of acrylic acid and styrene (B11656) derivatives, followed by the grafting of pyridine-containing groups onto the polymer backbone. mdpi.comnih.govresearchgate.net

For example, copolymers of 3-(4-acetylphenylcarbamoyl) acrylic acid and styrene have been synthesized using radical initiators like azo-bis-isobutyronitrile (AIBN). mdpi.comnih.gov The resulting polymer can then be modified through reactions like the Hantzsch pyridine synthesis to graft pyridine units onto the main chain. mdpi.comnih.gov These pyridine-grafted copolymers have been shown to exhibit strong blue fluorescence, with emission maxima observed around 510-538 nm upon excitation at approximately 293 nm. mdpi.comnih.gov This fluorescent property opens up possibilities for applications in optical devices and sensors. The grafting process can also enhance the thermal stability and solubility of the polymer. mdpi.comnih.gov

Exploitation of Coordination Polymers for Luminescent Materials and Other Advanced Applications

This compound is an excellent candidate for the construction of coordination polymers, also known as metal-organic frameworks (MOFs). sigmaaldrich.com Its bifunctional nature, possessing a pyridine nitrogen atom (a soft coordination site) and a carboxylate group (a hard coordination site), allows it to act as a versatile organic linker, bridging metal ions to form one-, two-, or three-dimensional networks. sigmaaldrich.com

These coordination polymers are of significant interest for their potential applications as advanced materials, particularly in the field of luminescence. mdpi.com The photophysical properties of these materials can be tuned by the choice of both the metal ion and the organic linker. mdpi.comresearchgate.net The luminescence can arise from various electronic transitions, including intraligand, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) events. mdpi.commdpi.com

Research has shown that trans-3-(3-Pyridyl)acrylic acid can be used as a linker to connect d-block and f-block metals, resulting in the formation of 3D heterometallic coordination polymers that exhibit luminescent properties. sigmaaldrich.com The rigid structure of the linker and the coordination environment around the metal center are crucial factors that influence the final emission spectra. For instance, coordination polymers built from various pyridine-based ligands and metal ions like Cadmium(II) or Silver(I) have shown strong photoluminescent emissions in the blue-green region of the visible spectrum. nih.govnih.gov The specific emission wavelengths are highly dependent on the structure of the complex.

Complex TypeMetal IonExcitation λ (nm)Emission λ (nm)
Cd-CP with BPPT LigandCd(II)340483
Cd-CP with BPPT LigandCd(II)330463
Cd-CP with BPPT LigandCd(II)344489
Ag-CP with bztpy LigandAg(I)-493
Ag-CP with bpa LigandAg(I)-472
Luminescence data for representative coordination polymers (CPs) containing pyridine-based ligands (BPPT, bztpy, bpa), demonstrating the potential for tuning emission properties. nih.govnih.gov

The high sensitivity of the luminescence of these materials to their environment also makes them promising candidates for chemical sensors. nih.govnih.gov

Theoretical and Computational Chemistry Investigations of 3 Pyridin 3 Yl Acrylic Acid

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to compute the electronic structure and energetics of molecules like 3-(Pyridin-3-yl)acrylic acid with high accuracy.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For molecules with conjugated systems like this compound, which contains a pyridine (B92270) ring and an acrylic acid moiety, the π-orbitals typically constitute the frontier orbitals. The distribution of HOMO and LUMO across the molecule can predict sites susceptible to electrophilic and nucleophilic attack. In similar pyridine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. The HOMO-LUMO gap is a key factor in determining the electronic transitions and can be correlated with the molecule's UV-Visible absorption spectrum. wu.ac.th

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
LUMO -1.5 Lowest energy state for an accepted electron.
HOMO -6.0 Highest energy state for a donated electron.

| Energy Gap (ΔE) | 4.5 | Indicates chemical reactivity and stability. |

Note: The values presented in this table are illustrative and represent typical ranges for similar organic molecules. Specific computational studies are required to determine the precise values for this compound.

The distribution of electron density in a molecule is crucial for understanding its polarity, solubility, and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the molecular surface. proteopedia.org These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would be expected to show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, as these are the most electronegative atoms. These regions are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, a positive potential would be expected around the hydrogen atom of the carboxylic acid, making it a likely hydrogen bond donor. proteopedia.org This information is vital for predicting how the molecule will interact with other molecules, including solvents and biological receptors.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. This compound has several rotatable bonds, leading to different possible conformations. Conformational analysis involves exploring the potential energy surface (PES) of the molecule to identify stable conformers (energy minima) and the energy barriers for interconversion between them (saddle points).

Computational methods can systematically rotate the dihedral angles of the molecule and calculate the corresponding energy to map out the PES. For the related compound, (E)-3-(pyridin-4-yl)acrylic acid, studies have shown an almost planar structure in the crystalline state. nih.gov For this compound, it is expected that planar or near-planar conformations, which maximize π-conjugation between the pyridine ring and the acrylic acid group, would be among the most stable. Understanding the relative energies of different conformers is essential for predicting the molecule's predominant shape in various environments.

Computational Modeling of Intermolecular Interactions in Condensed Phases

In the solid state or in solution, molecules of this compound interact with each other and with solvent molecules. Computational modeling can be used to study these intermolecular interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces.

For instance, in the crystal structure of the isomer (E)-3-(pyridin-4-yl)acrylic acid, strong O—H⋯N hydrogen bonds link molecules into chains. exlibrisgroup.com These chains are further connected by weaker C—H⋯O interactions and stabilized by π–π stacking between the pyridine rings. nih.govresearchgate.net Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular contacts. For the 4-pyridyl isomer, this analysis revealed that the most significant contacts are H⋯H, O⋯H/H⋯O, and N⋯H/H⋯N interactions. exlibrisgroup.com Similar types of interactions would be expected to govern the packing of this compound in the solid state, with the carboxylic acid group acting as a hydrogen bond donor and acceptor, and the pyridine nitrogen acting as a hydrogen bond acceptor.

Table 2: Predicted Intermolecular Interactions for this compound in the Condensed Phase

Interaction Type Donor Acceptor Significance
Hydrogen Bonding Carboxylic Acid (-OH) Pyridine Nitrogen (N) Primary interaction for forming molecular chains.
Hydrogen Bonding Carboxylic Acid (-OH) Carbonyl Oxygen (C=O) Can lead to dimer formation.
π-π Stacking Pyridine Ring Pyridine Ring Contributes to the stability of the crystal lattice.

Molecular Dynamics Simulations for Solution-State Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. rsc.org An MD simulation of this compound in a solvent, such as water, would provide insights into its solvation, conformational dynamics, and interactions with the solvent molecules.

By simulating the movement of the solute and solvent atoms over a period of time, MD can reveal how the molecule's conformation changes in solution and how solvent molecules arrange themselves around the solute. whiterose.ac.uk For example, MD simulations could show the formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules. This information is crucial for understanding the solubility and transport properties of the molecule. For polyelectrolytes like poly(acrylic acid), MD simulations have been used to study how factors like pH affect the polymer's conformation in solution. lp.edu.ua Similar studies on this compound could elucidate its behavior under different environmental conditions.

Derivatization and Its Contribution to Complex Organic Synthesis Using 3 Pyridin 3 Yl Acrylic Acid

Utility as a Precursor for Diverse Heterocyclic Scaffolds (e.g., 1,3,4-oxadiazoles, acrylohydrazides)

The bifunctional nature of 3-(pyridin-3-yl)acrylic acid makes it an ideal starting material for the synthesis of various heterocyclic scaffolds. The carboxylic acid group can be readily converted into other functional groups, such as esters, acid chlorides, and amides, which then serve as handles for cyclization reactions.

A primary application is the synthesis of 3-(pyridin-3-yl)acrylohydrazide . This key intermediate is typically prepared through the reaction of this compound or its corresponding ester with hydrazine (B178648) hydrate. orgsyn.org This transformation provides a versatile platform for further derivatization, particularly for constructing nitrogen-containing heterocycles. ajol.infonih.gov

The resulting acrylohydrazide is a direct precursor to 2,5-disubstituted 1,3,4-oxadiazoles . The synthesis of the 1,3,4-oxadiazole (B1194373) ring from an acylhydrazide is a well-established transformation in organic chemistry. nih.gov The process generally involves the reaction of the hydrazide with a second carboxylic acid or its derivative, followed by a cyclodehydration step. openmedicinalchemistryjournal.com This cyclization is commonly achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid. nih.gov By reacting 3-(pyridin-3-yl)acrylohydrazide with various carboxylic acids, a library of 1,3,4-oxadiazoles bearing the pyridin-3-ylethenyl substituent can be generated. These scaffolds are of significant interest in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding. nih.govjchemrev.com

Table 1: Synthetic Pathway to Heterocyclic Derivatives
Starting MaterialIntermediateReactionFinal Scaffold
This compound3-(Pyridin-3-yl)acrylohydrazideReaction with Hydrazine HydrateAcrylohydrazide
3-(Pyridin-3-yl)acrylohydrazideN/AReaction with a carboxylic acid followed by cyclodehydration (e.g., using POCl₃)1,3,4-Oxadiazole derivative

Application in Combinatorial Biosynthesis of Natural Product Analogues (e.g., Methylated Stilbenes)

Combinatorial biosynthesis is a powerful strategy that leverages the enzymatic machinery of microorganisms to produce novel, "unnatural" natural products. This is often achieved through precursor-directed biosynthesis, where analogues of natural starter units are supplied to an engineered metabolic pathway. nih.gov

This compound is a structural analogue of cinnamic acid, which is the natural precursor for the biosynthesis of a vast array of plant secondary metabolites, including stilbenes. mdpi.com Stilbene (B7821643) biosynthesis is initiated by the activation of a cinnamic acid derivative to its corresponding Coenzyme A (CoA) thioester, typically catalyzed by a 4-coumarate:CoA ligase (4CL). This activated starter unit is then condensed with three molecules of malonyl-CoA by stilbene synthase (STS) to form the characteristic stilbene scaffold. nih.gov

Research has demonstrated that the enzymes involved in this pathway, particularly 4CL and STS, can exhibit substrate promiscuity, accepting unnatural starter units. nih.govresearchgate.net Engineered Escherichia coli strains expressing the necessary plant biosynthetic pathway genes can be fed with various carboxylic acids to produce novel flavonoids and stilbenes. nih.gov By supplying this compound to such a system, it can be enzymatically converted to 3-(pyridin-3-yl)acryloyl-CoA and subsequently used by stilbene synthase to generate novel stilbene analogues containing a pyridine (B92270) ring. This approach allows for the creation of compounds that are not accessible through traditional synthetic chemistry and expands the chemical diversity of natural product libraries for drug discovery.

Table 2: Precursor-Directed Biosynthesis of Stilbene Analogues
Precursor TypeExample PrecursorEnzymatic ActivationBiosynthetic Product
Naturalp-Coumaric acid4-coumarate:CoA ligaseResveratrol (a stilbene)
Unnatural AnalogueThis compound4-coumarate:CoA ligase (promiscuous)Pyridinyl-stilbene analogue

Design and Synthesis of Chemically Modified Analogues for Targeted Reactivity or Specific Interactions

The chemical structure of this compound offers multiple sites for modification to create analogues with tailored properties. These modifications can be designed to enhance reactivity for subsequent synthetic steps, to fine-tune electronic properties, or to introduce specific interactions with biological targets.

The acrylic acid moiety is particularly amenable to derivatization. nih.gov The carboxylic acid can be converted into a wide range of functional groups, including amides, esters, and acid halides. For instance, amidation with various primary or secondary amines can introduce new substituents that alter the molecule's polarity, size, and hydrogen-bonding capabilities. researchgate.net This is a common strategy in medicinal chemistry to modulate pharmacokinetic properties. The alkene double bond, being part of an α,β-unsaturated carbonyl system, can act as a Michael acceptor, allowing for conjugate addition reactions to introduce further complexity. nih.gov

The pyridine ring itself can also be modified, although this is often more challenging. Substituents can be introduced onto the ring to modulate its basicity and electronic properties, which in turn can influence the reactivity of the entire molecule and its ability to act as a ligand for metal catalysts or biological receptors. mdpi.com

Table 3: Potential Modifications of this compound
Reactive SiteType of ModificationPotential OutcomeExample Reaction
Carboxylic AcidAmidationIntroduce diverse functional groups, alter solubilityReaction with an amine using a coupling agent
Carboxylic AcidEsterificationCreate prodrugs, change lipophilicityFischer esterification with an alcohol
Alkene Double BondMichael AdditionIntroduce new substituents at the β-positionReaction with nucleophiles (e.g., thiols, amines)
Pyridine RingElectrophilic Aromatic SubstitutionModulate electronic properties and basicityNitration or halogenation (requires specific conditions)

Strategic Integration into Pharmaceutical and Agrochemical Intermediate Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical science, appearing in numerous commercial products. Consequently, this compound is a strategically important intermediate for the synthesis of new, potentially bioactive compounds.

In the pharmaceutical sector, the pyridinyl scaffold is a key component of many drugs. A notable example is the use of 3-pyridinyl precursors in the synthesis of novel oxazolidinone derivatives. A series of 3-(pyridin-3-yl)-2-oxazolidinone compounds have been designed and synthesized, demonstrating potent in vitro antibacterial activity against several Gram-positive bacteria. nih.gov The synthesis of these complex molecules relies on the availability of functionalized pyridine starting materials, highlighting the value of intermediates like this compound.

In the agrochemical industry, pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. The unique electronic properties of the pyridine ring can impart desirable modes of action and metabolic profiles for crop protection agents. The derivatization of this compound into more complex structures provides a pathway to novel agrochemical candidates. Its role as a versatile building block allows for its integration into synthetic routes targeting a wide range of pyridinyl pesticides and herbicides.

Advanced Spectroscopic and Structural Characterization Methodologies in 3 Pyridin 3 Yl Acrylic Acid Research

X-ray Crystallography for Definitive Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the position and intensity of these spots, a detailed model of the electron density, and thus the atomic structure, can be reconstructed.

While a specific crystal structure determination for 3-(Pyridin-3-yl)acrylic acid was not found in a review of current literature, the analysis of its isomer, (E)-3-(Pyridin-4-yl)acrylic acid, provides a clear example of the insights gained from this method. github.iochemicalbook.combldpharm.com The study of the 4-yl isomer revealed that it crystallizes in the P-1 space group, with the molecule being nearly planar. github.iochemicalbook.com Crucially, the analysis detailed the supramolecular architecture, showing how individual molecules are linked in the crystal. Strong O—H⋯N hydrogen bonds form chains, which are further connected by weaker C—H⋯O interactions. github.iorsc.org Additionally, π–π stacking interactions between pyridine (B92270) rings contribute to the formation of the stable three-dimensional structure. chemicalbook.com A similar crystallographic study on this compound would be expected to reveal analogous details about its crystal packing, including unit cell parameters, bond lengths, bond angles, and the specific intermolecular forces, such as hydrogen bonds involving the pyridine nitrogen and the carboxylic acid group, that govern its solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For trans-3-(3-Pyridyl)acrylic acid, a spectrum recorded in DMSO-d₆ shows distinct signals that confirm its structure. chemicalbook.com The carboxylic acid proton appears as a broad singlet far downfield, while the vinyl protons of the acrylic acid moiety appear as two distinct doublets, with a large coupling constant characteristic of a trans configuration. The protons on the pyridine ring show a complex pattern of signals in the aromatic region, with chemical shifts and coupling constants that are unique to the 3-substituted pyridine ring system.

Interactive Data Table: ¹H NMR Spectral Data for this compound in DMSO-d₆
Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
A12.6br s--COOH
B8.870d1.8Pyridine H-2
C8.600dd4.7, 1.7Pyridine H-6
D8.159dt8.0, 1.8Pyridine H-4
E7.644d16.1Vinyl Cα-H
F7.46dd8.0, 4.7Pyridine H-5
G6.713d16.1Vinyl Cβ-H

Data sourced from ChemicalBook. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, characteristic signals would be expected for the carbonyl carbon of the carboxylic acid (~165-175 ppm), the two olefinic carbons of the C=C double bond (~120-145 ppm), and the five distinct carbons of the pyridine ring (~120-155 ppm). testbook.comchemicalbook.com The specific chemical shifts are sensitive to the electronic environment, confirming the connectivity of the pyridine ring to the acrylic acid moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The IR spectrum of this compound is expected to show several key absorption bands. A very broad band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C=C stretching of the acrylic double bond and the pyridine ring vibrations typically appear in the 1550-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also be expected to show characteristic peaks for the C=C double bond and symmetric breathing modes of the pyridine ring.

Interactive Data Table: Expected Vibrational Bands for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
2500-3300ν(O-H) stretchCarboxylic Acid
~1700ν(C=O) stretchCarboxylic Acid
1600-1650ν(C=C) stretchAlkene
1400-1600Ring stretchingPyridine Ring
~1300δ(O-H) in-plane bendCarboxylic Acid
~980δ(=C-H) out-of-plane bendAlkene (trans)

Note: These are typical ranges and can vary based on the molecular environment and physical state.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₇NO₂), the molecular weight is 149.15 g/mol . researchgate.net

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z = 149. This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions serves as a molecular fingerprint. Plausible fragmentation pathways for this compound include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting in an ion at m/z = 132.

Loss of the carboxyl group (•COOH): [M - 45]⁺, leading to a fragment at m/z = 104.

Decarboxylation (loss of CO₂): [M - 44]⁺, yielding an ion at m/z = 105.

Interactive Data Table: Predicted Mass Spectrometry Fragments
m/z ValueIon FormulaDescription
149[C₈H₇NO₂]⁺Molecular Ion ([M]⁺)
132[C₈H₆NO]⁺Loss of •OH
104[C₇H₆N]⁺Loss of •COOH
105[C₇H₇N]⁺Loss of CO₂

Chromatographic Methods (e.g., Gel Permeation Chromatography) for Polymer Characterization

While the above techniques characterize the monomer, chromatographic methods like Gel Permeation Chromatography (GPC) are essential for analyzing polymers derived from it. GPC, also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller ones. This allows for the determination of the polymer's molecular weight distribution.

In studies involving the copolymerization of acrylic acid and styrene (B11656) derivatives containing pyridine moieties, GPC has been a critical tool for characterization. The analysis provides key parameters that define the polymer sample:

Number-average molecular weight (Mₙ): The total weight of the polymer sample divided by the total number of polymer chains.

Weight-average molecular weight (Mₙ): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length.

For example, copolymers of 3-(4-acetylphenylcarbamoyl) acrylic acid and styrene exhibited number-average molecular weights (Mₙ) in the range of 3.73–5.23 × 10⁴ g/mol with PDI values between 2.3 and 3.8. Such data is crucial for correlating the polymerization process with the final properties of the material.

Interactive Data Table: GPC Data for a Related Pyridine-Containing Acrylic Acid/Styrene Copolymer
Polymer SampleMₙ (x 10⁴ g/mol )Mₙ (x 10⁴ g/mol )Polydispersity Index (PDI)
PSMP3.735.153.4
PSMP14.125.223.3
PMAP14.875.233.0

Data adapted from a study on related copolymers.

Q & A

Q. What are the common synthetic routes for 3-(Pyridin-3-yl)acrylic acid, and how do reaction conditions affect yield and purity?

The synthesis primarily employs Knoevenagel condensation of nicotinaldehyde with malonic acid in a piperidine/pyridine system, achieving up to 98% yield after crystallization . Alternative methods include:

  • CDI activation : Activation of the carboxylic acid intermediate with N,N’-carbonyldiimidazole (CDI) followed by acylation with aminomethyl benzoic acid derivatives (yields: 28–38%) .
  • Bromomethyl substitution : Reaction of (E)-3-(pyridin-3-yl)acrylamide with 4-(bromomethyl)benzoic acid, yielding 68% after purification .
    Critical factors include reaction time (e.g., 20 hours in ethanol/water ), pH control during hydrolysis, and purification steps (e.g., decolorization, thermal filtration) to minimize byproducts.

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

  • ¹H NMR : Pyridyl protons (δ 8.5–9.0 ppm), acrylic protons (δ 6.5–7.5 ppm, J ≈ 16 Hz confirming E-geometry) .
  • FT-IR : C=O stretch (~1700 cm⁻¹), conjugated C=C (~1620 cm⁻¹) .
  • ESI-MS : Molecular ion peak at m/z 149.15 [M+H]⁺ .
  • HPLC : C18 column with MeOH/H₂O mobile phase to assess purity (>95%) .

Q. What safety precautions are recommended for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H319 hazard) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Spill management : Contain with inert absorbents (e.g., sand) and dispose via hazardous waste protocols .
  • Storage : Airtight containers in ventilated areas, away from oxidizers .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives?

  • Hydrogen bonding networks : N–H⋯O interactions form C(8) chains (2.6–2.8 Å), requiring precise H-atom placement via SHELXL’s DFIX commands .
  • Disorder and twinning : Anisotropic displacement parameters and solvent masking improve model accuracy .
  • High-resolution data : Charge density analysis (d < 0.8 Å) resolves resonance effects in the acrylate group .

Q. How do intermolecular interactions influence supramolecular assembly in crystal lattices?

  • π-π stacking : Planar arrangements (3.5–4.0 Å spacing) stabilize E-geometry .
  • Hydrogen bonding : Carboxylic acid dimers (O–H⋯O, 2.6–2.8 Å) and C–H⋯N interactions (pyridyl N, 3.0–3.2 Å) create layered structures .
  • Polymorphism : Solvent inclusion (e.g., ethanol/water) alters packing; solvent-drop crystallization screens optimize crystal quality .

Q. How can structural discrepancies from isomer formation during synthesis be resolved?

  • Regioselective synthesis : Optimize stoichiometry and catalysts to favor acylation at specific positions (e.g., 2-amino vs. 5-fluoro in HDAC inhibitors) .
  • X-ray diffraction : Single-crystal analysis (Bruker SMART APEX-II ) confirms substituent positions.
  • Comparative NMR : NOE experiments differentiate isomers, while DFT calculations validate bond geometries .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodKey ConditionsYieldReference
KnoevenagelPiperidine/pyridine, 20 h98%
CDI activationCDI, TFA, 4-fluorobenzene-1,2-diamine28%
Bromomethyl substitution4-(bromomethyl)benzoic acid68%

Q. Table 2: Crystallographic Parameters

Interaction TypeDistance (Å)Software ToolReference
N–H⋯O (hydrogen bond)2.6–2.8SHELXL
π-π stacking3.5–4.0OLEX2
C–H⋯N3.0–3.2Mercury

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